molecular formula C23H28N2 B12601471 N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627521-20-4

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine

Cat. No.: B12601471
CAS No.: 627521-20-4
M. Wt: 332.5 g/mol
InChI Key: VQNXVFVZMBGMLJ-UHFFFAOYSA-N
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Description

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes a naphthalene ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the reaction of 1-naphthylamine with 2-chloroethylamine to form an intermediate, which is then reacted with 2-phenylpropyl bromide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones and phenylpropyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine is unique due to the presence of both the naphthalene and phenylpropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

627521-20-4

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

N'-(1-naphthalen-1-ylethyl)-N-(2-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C23H28N2/c1-18(20-9-4-3-5-10-20)17-24-15-16-25-19(2)22-14-8-12-21-11-6-7-13-23(21)22/h3-14,18-19,24-25H,15-17H2,1-2H3

InChI Key

VQNXVFVZMBGMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNC(C)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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